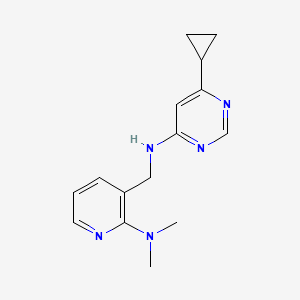![molecular formula C24H26N2O4S2 B2379625 N-(1-(propilsulfonil)-1,2,3,4-tetrahidroquinolin-6-il)-[1,1'-bifenil]-4-sulfonamida CAS No. 946347-39-3](/img/structure/B2379625.png)
N-(1-(propilsulfonil)-1,2,3,4-tetrahidroquinolin-6-il)-[1,1'-bifenil]-4-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide is a complex organic compound known for its versatile chemical and biological properties. This compound features a biphenyl moiety linked to a quinoline derivative, rendering it a subject of interest in various research fields including medicinal chemistry, pharmacology, and materials science.
Synthetic Routes and Reaction Conditions:
The synthesis of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide typically involves the reaction of a biphenyl sulfonamide with a quinoline derivative.
The preparation method often includes steps such as sulfonylation, reduction, and condensation reactions under controlled temperature and pH conditions to ensure the stability of the intermediates.
Solvent choices like dichloromethane or acetonitrile and catalysts such as trifluoroacetic acid might be utilized to enhance reaction efficiency and yield.
Industrial Production Methods:
For industrial-scale production, the synthesis process is optimized for large batches, focusing on cost-effectiveness, yield, and purity.
Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are employed to produce high-purity N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide in significant quantities.
Types of Reactions it Undergoes:
This compound undergoes various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation might involve reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction reactions could employ hydrides such as sodium borohydride or lithium aluminum hydride.
Substitution reactions may use reagents such as halogenating agents or nucleophiles under appropriate conditions like elevated temperatures or specific catalysts.
Major Products Formed:
The major products depend on the nature of the reaction but typically involve functionalized derivatives of the original compound. For example, oxidation might yield sulfone or sulfoxide derivatives, whereas substitution reactions can introduce various functional groups to the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic effects, particularly in targeting specific cellular pathways.
Industry: Use as an intermediate in the production of specialty chemicals and materials.
Mecanismo De Acción
The compound exerts its effects primarily through:
Molecular Targets: Binding to specific proteins or enzymes, thereby modulating their activity.
Pathways Involved: Interacting with signal transduction pathways, potentially altering cellular responses like proliferation, differentiation, or apoptosis.
Comparación Con Compuestos Similares
N-(quinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide
N-(propylsulfonyl)-[1,1'-biphenyl]-4-sulfonamide
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide
This article aims to provide a comprehensive overview of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide, detailing its synthesis, reactions, and applications
Propiedades
IUPAC Name |
4-phenyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S2/c1-2-17-31(27,28)26-16-6-9-21-18-22(12-15-24(21)26)25-32(29,30)23-13-10-20(11-14-23)19-7-4-3-5-8-19/h3-5,7-8,10-15,18,25H,2,6,9,16-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXRSXSTKKUONB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2379543.png)


![Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate](/img/structure/B2379547.png)



![2-Ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2379553.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2379556.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)methyl-(thiophen-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2379559.png)
![(Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2379561.png)


